molecular formula C53H66FIN8O11S2 B12378546 PROTAC MEK1 Degrader-1

PROTAC MEK1 Degrader-1

カタログ番号: B12378546
分子量: 1201.2 g/mol
InChIキー: RQBUNBWHIATPNI-WQWWALRQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC MEK1 Degrader-1 involves the conjugation of a MEK1 inhibitor with a von Hippel-Lindau ligand. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for purification and characterization .

化学反応の分析

Types of Reactions

PROTAC MEK1 Degrader-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the final this compound compound and its intermediates, such as the MEK1 inhibitor and von Hippel-Lindau ligand .

科学的研究の応用

PROTAC MEK1 Degrader-1 has a wide range of scientific research applications, including:

作用機序

PROTAC MEK1 Degrader-1 exerts its effects by inducing the degradation of the MEK1 protein. The compound binds to MEK1 through its inhibitor moiety and recruits the von Hippel-Lindau E3 ubiquitin ligase via the von Hippel-Lindau ligand. This interaction leads to the ubiquitination of MEK1, marking it for degradation by the proteasome. The degradation of MEK1 results in the inhibition of ERK1/2 phosphorylation, thereby blocking downstream signaling pathways involved in cell proliferation and survival .

類似化合物との比較

Similar Compounds

Uniqueness

PROTAC MEK1 Degrader-1 is unique due to its dual targeting mechanism, which allows for the simultaneous degradation of MEK1 and inhibition of ERK1/2 phosphorylation. This dual action makes it a promising candidate for overcoming drug resistance in cancers with aberrant MEK1 activity .

特性

分子式

C53H66FIN8O11S2

分子量

1201.2 g/mol

IUPAC名

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[3-[4-[[2-(2-fluoro-4-iodoanilino)-1,5-dimethyl-6-oxopyridin-3-yl]sulfamoyl]phenyl]propanoylamino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C53H66FIN8O11S2/c1-32-26-43(49(62(7)51(32)68)59-42-18-15-38(55)27-41(42)54)61-76(70,71)40-16-8-35(9-17-40)10-19-45(65)56-20-21-72-22-23-73-24-25-74-30-46(66)60-48(53(4,5)6)52(69)63-29-39(64)28-44(63)50(67)58-33(2)36-11-13-37(14-12-36)47-34(3)57-31-75-47/h8-9,11-18,26-27,31,33,39,44,48,59,61,64H,10,19-25,28-30H2,1-7H3,(H,56,65)(H,58,67)(H,60,66)/t33-,39+,44-,48+/m0/s1

InChIキー

RQBUNBWHIATPNI-WQWWALRQSA-N

異性体SMILES

CC1=CC(=C(N(C1=O)C)NC2=C(C=C(C=C2)I)F)NS(=O)(=O)C3=CC=C(C=C3)CCC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C

正規SMILES

CC1=CC(=C(N(C1=O)C)NC2=C(C=C(C=C2)I)F)NS(=O)(=O)C3=CC=C(C=C3)CCC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。